5-(1H-imidazol-5-yl)pentanenitrile
Description
5-(1H-Imidazol-5-yl)pentanenitrile is a nitrile derivative featuring a pentanenitrile chain substituted at the fifth carbon with a 1H-imidazol-5-yl group. This compound combines the electron-withdrawing nitrile group (-C≡N) with the aromatic heterocyclic imidazole ring, which is known for its biological relevance in coordination chemistry and medicinal applications .
Properties
IUPAC Name |
5-(1H-imidazol-5-yl)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPXDNFRFIBHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717456 | |
| Record name | 5-(1H-Imidazol-5-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56866-60-5 | |
| Record name | 5-(1H-Imidazol-5-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-5-yl)pentanenitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of a copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-5-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel and copper catalysts for cyclization, as well as oxidizing and reducing agents for modifying the functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield primary amines.
Scientific Research Applications
5-(1H-imidazol-5-yl)pentanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-5-yl)pentanenitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function . The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Reactivity and Binding: The nitrile group in 5-(1H-imidazol-5-yl)pentanenitrile provides distinct electronic properties compared to esters (e.g., in ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate) or hydroxymethyl groups (e.g., 1-pentyl-5-(hydroxymethyl)imidazole). Nitriles are less polar than esters but more reactive toward nucleophilic attack, enabling diverse synthetic applications . The dimethyl substitution in 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile introduces steric effects that could hinder interactions in biological systems, contrasting with the unsubstituted imidazole in the parent compound .
Biological Relevance: Imidazole derivatives, including 5-(1H-imidazol-5-yl)pentanenitrile, are critical in drug design due to their ability to coordinate metal ions or participate in hydrogen bonding. For example, imidazole-containing inhibitors of SARS-CoV-2 main protease bind residues like Ser144 and His163, highlighting the importance of imidazole positioning . Benzimidazole analogs (e.g., ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate) exhibit enhanced aromatic interactions but may face metabolic instability compared to simpler imidazole derivatives .
Physicochemical Properties :
- The nitrile group in 5-(1H-imidazol-5-yl)pentanenitrile confers higher chemical stability than the ester group in related compounds, which are prone to hydrolysis under acidic or basic conditions .
- Lipophilicity trends: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pentanenitrile > 5-(1H-imidazol-5-yl)pentanenitrile > 1-pentyl-5-(hydroxymethyl)imidazole, based on substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
